molecular formula C8H11BO4 B2525991 3-(2-Hydroxyethoxy)phenylboronic acid CAS No. 2032409-49-5

3-(2-Hydroxyethoxy)phenylboronic acid

Cat. No.: B2525991
CAS No.: 2032409-49-5
M. Wt: 181.98
InChI Key: CWOQGIXNYIXZOE-UHFFFAOYSA-N
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Future Directions

Boronic acids, including “3-(2-Hydroxyethoxy)phenylboronic acid”, are increasingly utilized in diverse areas of research. Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications. They are also used in biological labeling, protein manipulation and modification, and the development of therapeutics .

Mechanism of Action

Target of Action

Boronic acids, including phenylboronic acid, are known to be important reagents in the suzuki–miyaura cross-coupling reaction . This suggests that 3-(2-Hydroxyethoxy)phenylboronic acid may also participate in similar reactions.

Mode of Action

The mode of action of this compound is likely related to its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the boronic acid acts as a source of a phenyl group. The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound may participate, is a key biochemical pathway. This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, along with the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

Phenylboronic acid, a related compound, is known to be soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . This suggests that this compound may have similar solubility properties, which could impact its bioavailability.

Result of Action

The result of the action of this compound is likely the formation of a new carbon–carbon bond through the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Action Environment

The action of this compound is likely influenced by environmental factors such as the presence of a suitable catalyst (e.g., palladium) and the reaction conditions. The Suzuki–Miyaura cross-coupling reaction, for example, is known for its mild and functional group tolerant reaction conditions . Additionally, the product is water-soluble, and may spread in water systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxyethoxy)phenylboronic acid typically involves the reaction of phenylboronic acid with ethylene glycol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium, which facilitates the formation of the desired product. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Hydroxyethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

[3-(2-hydroxyethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO4/c10-4-5-13-8-3-1-2-7(6-8)9(11)12/h1-3,6,10-12H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOQGIXNYIXZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCCO)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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